![molecular formula C19H22N2O3 B5851459 N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide](/img/structure/B5851459.png)
N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide
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Overview
Description
N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide is a compound that may be of interest due to its structural components which suggest potential biological activity. The piperidine backbone, combined with a furylmethyl and a benzoyl group, may imply a role in central nervous system activities or receptor interactions, based on similarities with other compounds possessing these structural motifs.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step processes including the formation of key intermediates such as piperidinones or piperazine derivatives, followed by specific functional group transformations. For example, Bauer et al. (1976) describe the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] indicating a method that could be adapted for the synthesis of our compound of interest by introducing appropriate substitutions at relevant steps (Bauer et al., 1976).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods to predict the conformation and reactivity of a compound. The structure of N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide suggests potential interactions with biological targets through the piperidine nitrogen, the aromatic furyl group, and the benzoyl moiety. Jotani et al. (2018) describe polymorphs of a related structure, highlighting how subtle changes in structure can influence molecular packing and interactions (Jotani, Wardell, & Tiekink, 2018).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can include N-alkylation, acylation, and reactions involving the piperidine nitrogen. The specific functional groups in N-(2-furylmethyl)-1-(4-methylbenzoyl)-4-piperidinecarboxamide may undergo reactions typical of amides, ethers, and aromatic systems. Smith and Wermuth (2010) discuss hydrogen bonding in compounds with similar motifs, which could be relevant for understanding the reactivity and interactions of our compound of interest (Smith & Wermuth, 2010).
Physical Properties Analysis
The physical properties of such a compound would likely include moderate solubility in organic solvents, with the possibility of polymorphism as indicated by studies on similar compounds. The presence of aromatic and amide groups suggests potential for specific interactions that could affect its crystalline form and solubility (Jotani, Wardell, & Tiekink, 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-4-6-16(7-5-14)19(23)21-10-8-15(9-11-21)18(22)20-13-17-3-2-12-24-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHMCAHODKBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide |
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